molecular formula C25H28O4 B192662 Vismin CAS No. 73210-82-9

Vismin

Cat. No.: B192662
CAS No.: 73210-82-9
M. Wt: 392.5 g/mol
InChI Key: UACVIOSHILFFIH-UHFFFAOYSA-N
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Description

Overview of Vismin as a Natural Product and Secondary Metabolite

This compound is a bioactive secondary metabolite produced by plants belonging to the genus Vismia. nih.govresearchgate.net These plants, found in the tropical and subtropical regions of the Americas and Africa, are known for producing a rich diversity of complex organic molecules. tandfonline.com Secondary metabolites are compounds that are not directly involved in the normal growth, development, or reproduction of an organism. tandfonline.com Instead, they often play crucial roles in ecological interactions, such as defense against pathogens or herbivores.

Chemically, this compound is classified as a prenylated anthranoid. researchgate.netdocumentsdelivered.com Its structure is based on an anthrone (B1665570) skeleton, which is a tricyclic aromatic ketone, modified with two prenyl groups (specifically, 3-methylbut-2-enyl groups). researchgate.net This structural class is characteristic of many compounds isolated from the Vismia genus, which is a notable source of various anthrones, anthraquinones, and xanthones. documentsdelivered.comtandfonline.com The specific chemical identity of this compound is defined by its molecular formula, C₂₅H₂₈O₄, and its systematic IUPAC name: 4,5,10-trihydroxy-7-methyl-1,1-bis(3-methylbut-2-enyl)anthracen-2-one. researchgate.net

Physicochemical Properties of this compound
Molecular Formula C₂₅H₂₈O₄
Molecular Weight 392.5 g/mol
IUPAC Name 4,5,10-trihydroxy-7-methyl-1,1-bis(3-methylbut-2-enyl)anthracen-2-one
CAS Number 73210-82-9
Chemical Class Prenylated Anthranoid
Data sourced from PubChem CID 155775. researchgate.net

Historical Context of this compound Discovery and Early Characterization Efforts

The discovery of this compound is rooted in the systematic phytochemical investigation of the Vismia genus by Italian chemist Franco Delle Monache and his collaborators. In 1980, this research group reported the isolation and characterization of this compound from the plant species Vismia macrophylla. researchgate.net This work was part of a broader effort in the late 1970s and early 1980s to explore the chemical constituents of various Vismia species, which led to the identification of numerous related natural products. tandfonline.com

The initial characterization of this compound was accomplished using the standard analytical techniques of the time. Its molecular structure was established through a combination of chemical and spectroscopic methods. These early efforts were crucial in defining this compound as a new anthrone derivative and placing it within the growing family of prenylated compounds being discovered from this plant genus. The co-isolation of this compound alongside other structurally similar compounds, such as deacetylvismione A, provided early clues to the potential biogenetic relationships among these molecules within the plant. researchgate.nettandfonline.com

Key Milestones in this compound's Early History
Year of Discovery 1980
Discovering Researchers Delle Monache et al.
Natural Source of Isolation Vismia macrophylla
Key Characterization Finding Identified as a new prenylated anthrone
Data sourced from scientific reviews citing the original 1980 discovery. researchgate.nettandfonline.com

Broader Context of Natural Product Chemistry and Its Intersections with this compound Research

The study of this compound is intrinsically linked to the field of natural product chemistry, which focuses on the isolation, structure elucidation, synthesis, and biological investigation of chemical substances produced by living organisms. The Vismia genus serves as a classic example of a plant family that produces a vast and structurally diverse arsenal (B13267) of secondary metabolites. tandfonline.comdocumentsdelivered.com

This compound research intersects with this broader field in several key areas:

Structural Diversity: The discovery of this compound and its congeners, such as the vismiones and ferruginins, expanded the known chemical diversity of anthranoid compounds. nih.gov The unique prenylation patterns and oxidation states of these molecules provide challenging targets for structural elucidation and chemical synthesis.

Biosynthesis: The co-occurrence of this compound with probable precursors like deacetylvismione A has prompted hypotheses about their biosynthetic pathways. Understanding how plants construct such complex molecules is a fundamental goal of natural product research. These studies often explore the enzymatic machinery responsible for building the core scaffold and attaching accessory groups like prenyl units.

Chemical Ecology: The production of this compound and other related cytotoxic compounds in Vismia species likely serves a defensive purpose for the plant. nih.gov Investigating these roles is part of chemical ecology, a sub-discipline that examines how chemistry mediates interactions between organisms.

Current Research Landscape and Key Unanswered Questions Regarding this compound

Contemporary research on this compound has primarily focused on evaluating its biological activity. A key study in this area, conducted as part of a bioassay-guided fractionation of extracts from several Vismia species, identified this compound as a bioactive constituent. Specifically, the compound was evaluated for its cytotoxic effects against a panel of human cancer cell lines.

In a 2003 study by Hussein et al., this compound was isolated from Vismia baccifera, Vismia jefensis, and Vismia macrophylla and tested for its activity against human breast, central nervous system (CNS), and lung cancer cells. nih.gov This research represents one of the most significant reports on the biological properties of the purified compound. nih.gov

Despite this progress, several key questions regarding this compound remain unanswered, representing important avenues for future research:

Total Synthesis: To date, a complete total synthesis of this compound has not been reported in the scientific literature. Achieving a laboratory synthesis would provide unambiguous confirmation of its structure and could enable the production of analogues for further biological testing.

Biosynthetic Pathway: While biogenetic relationships have been proposed, the precise enzymatic steps involved in the biosynthesis of this compound in Vismia plants have not been elucidated. Identifying the genes and enzymes responsible for its formation remains a significant challenge.

Mechanism of Action: The molecular mechanism through which this compound exerts its cytotoxic effects is not understood. Further studies are needed to identify its specific cellular targets and pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73210-82-9

Molecular Formula

C25H28O4

Molecular Weight

392.5 g/mol

IUPAC Name

4,5,10-trihydroxy-7-methyl-1,1-bis(3-methylbut-2-enyl)anthracen-2-one

InChI

InChI=1S/C25H28O4/c1-14(2)6-8-25(9-7-15(3)4)18-12-17-10-16(5)11-19(26)22(17)24(29)23(18)20(27)13-21(25)28/h6-7,10-13,26-27,29H,8-9H2,1-5H3

InChI Key

UACVIOSHILFFIH-UHFFFAOYSA-N

SMILES

CC1=CC2=CC3=C(C(=CC(=O)C3(CC=C(C)C)CC=C(C)C)O)C(=C2C(=C1)O)O

Canonical SMILES

CC1=CC2=CC3=C(C(=CC(=O)C3(CC=C(C)C)CC=C(C)C)O)C(=C2C(=C1)O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Vismin

Elucidation of Vismin Biosynthetic Pathways

The biosynthesis of anthranoids, the core structure of this compound, typically involves polyketide pathways, such as the octaketide pathway, or shikimate pathway-derived precursors. Prenylation, the addition of prenyl units (derived from the isoprenoid pathway), is a key modification in the formation of this compound and other related compounds found in Vismia species.

Based on the structure of this compound and related compounds, primary precursors likely include derivatives from polyketide synthesis (potentially octaketide derivatives) that form the anthranoid core. Prenyl units, derived from the isoprenoid pathway (specifically from isopentenyl pyrophosphate and dimethylallyl pyrophosphate), are attached to this core structure. One study suggests that this compound is formed by a "double prenylation" of a precursor, and deacetylvismione A is considered a probable precursor of vismiones, which are structurally related to this compound. Benzophenones are also suggested as likely precursors for xanthones, another class of compounds found in the same plant family and structurally related to anthranoids.

The formation of this compound involves a series of enzymatic reactions. These likely include enzymes responsible for the synthesis of the anthranoid core structure, prenyltransferases that catalyze the addition of the prenyl units to specific positions on the anthranoid scaffold, and potentially other modifying enzymes such as cyclases, oxidases, or reductases that shape the final structure of this compound. While specific enzymatic cascade mechanisms for this compound biosynthesis are not explicitly detailed in the provided search results, the biosynthesis of other natural products involves complex cascades catalyzed by multi-enzyme complexes or distinct enzymes acting sequentially.

Information specifically detailing the stereochemical aspects of this compound biosynthesis was not found in the provided search results. The stereochemistry of natural products is determined by the specificity of the enzymes involved in their synthesis.

Comparative analysis of this compound biosynthesis across different organisms is limited as this compound is primarily reported from plants of the genus Vismia. However, related prenylated anthranoids and other polyketide-derived compounds are found in various organisms, including fungi and bacteria, with their biosynthesis proceeding through similar general pathways involving polyketide synthases and prenyltransferases. Comparative genomics can reveal insights into the evolutionary relationships of biosynthetic pathways and gene clusters across different species.

Genetic Basis of this compound Production

The biosynthesis of complex natural products in plants is typically encoded by genes organized in biosynthetic gene clusters (BGCs). These clusters often contain the genes for the enzymes catalyzing the different steps in the pathway, as well as regulatory genes and transport proteins.

While the search results discuss the isolation and characterization of this compound from Vismia species, specific studies detailing the identification and characterization of the biosynthetic gene cluster responsible for this compound production were not found. Research on other natural products has shown that identifying and characterizing BGCs involves genome sequencing, bioinformatics analysis to predict gene functions, and experimental approaches such as gene knockout or overexpression to confirm the involvement of specific genes in the biosynthetic pathway. The presence of prenylated anthranoids like this compound in Vismia suggests that these plants likely possess BGCs encoding the necessary enzymes for their synthesis, including polyketide synthases, prenyltransferases, and other modifying enzymes.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound155775
Vismione A5458776
Vismione B10247551
Vismione D5281573
Ferrugine85857356
Deacetylvismione ANot Found

Data Table:

This compound is a chemical compound with the molecular formula C₂₅H₂₈O₄ and a PubChem Compound ID (CID) of 155775. nih.gov It has been reported to be found in Vismia macrophylla. nih.gov This article focuses on the potential biological synthesis and metabolic manipulation of this compound, drawing upon general principles in natural product biosynthesis and metabolic engineering due to the limited publicly available specific research on this compound's biosynthetic pathway.

Functional Genomics and Transcriptomics in Elucidating this compound Pathway Genes

Functional genomics and transcriptomics are powerful approaches used to identify genes involved in biosynthetic pathways, particularly in non-model organisms where genetic information is limited. Transcriptome analysis, which involves sequencing and analyzing RNA, can reveal actively expressed genes under specific conditions, such as during the production of a secondary metabolite like this compound. By comparing gene expression profiles in different tissues or under varying environmental conditions that affect this compound production, researchers could identify candidate genes potentially involved in its biosynthesis. biorxiv.orgresearchgate.net

High-throughput RNA sequencing allows for the de novo assembly of transcriptomes and the identification of critical pathways and gene regulation. biorxiv.orgresearchgate.net Functional annotation of assembled transcripts can provide insights into biological processes and the abundance of biosynthetic pathways. biorxiv.org While specific studies on this compound were not found, this methodology has been successfully applied to elucidate biosynthetic pathways for other natural products by identifying differentially expressed genes and mapping them to known pathways using databases like KEGG (Kyoto Encyclopedia of Genes and Genomes). researchgate.netmdpi.com Integrated genomics approaches, combining transcriptomics with genomic data, can further refine the identification of candidate genes and potential regulatory links involved in specific biological processes. nih.gov Applying these techniques to Vismia macrophylla or other this compound-producing organisms would be a crucial step in identifying the genes responsible for this compound biosynthesis.

Regulatory Elements and Mechanisms Controlling this compound Gene Expression

The expression of genes involved in natural product biosynthesis is tightly regulated at multiple levels, including transcriptional, post-transcriptional, translational, and post-translational control. wikipedia.orgpressbooks.pub Transcriptional regulation, a primary control point, involves the interaction of regulatory proteins (activators and repressors) with specific DNA sequences (promoters, enhancers, silencers, and operators) near the coding regions of genes. wikipedia.orgpressbooks.pubwikipedia.orgnews-medical.net These interactions determine when and how much RNA is transcribed from a gene. wikipedia.org

Enhancers, for instance, can be located far from the gene but still influence transcription by looping the DNA to bring regulatory proteins into proximity with the transcription initiation complex. pressbooks.pubwikipedia.org Repressors can impede RNA polymerase binding or progress, thereby suppressing gene expression. wikipedia.org Post-transcriptional regulation can involve mechanisms like alternative RNA splicing, which allows for the production of different protein products from a single gene, and modulation of mRNA stability and translation. pressbooks.pubnews-medical.net Epigenetic modifications, such as DNA methylation, can also play a significant role in regulating gene expression by altering chromatin structure. wikipedia.org While the specific regulatory elements and mechanisms controlling this compound gene expression are not documented in the provided search results, it is likely that a complex interplay of these general regulatory strategies governs the production of this compound in its native biological system. Identifying these elements would be essential for manipulating this compound production.

Metabolic Engineering and Pathway Optimization for this compound

Metabolic engineering is a field focused on optimizing genetic and regulatory processes within cells to enhance the production of desired substances. wikipedia.orgmdpi.com This involves the systematic analysis and modification of metabolic pathways using techniques from molecular biology and genetic engineering. wikipedia.orgmdpi.com The ultimate goal is often the cost-effective industrial-scale production of valuable compounds. wikipedia.org

Directed Evolution and Enzyme Engineering for Biosynthetic Steps

Directed evolution and enzyme engineering are powerful tools for modifying and improving the properties of individual enzymes within a biosynthetic pathway. nih.govscispace.comnih.gov Directed evolution mimics natural selection in a laboratory setting, involving iterative rounds of mutagenesis to create a library of enzyme variants, followed by screening or selection for variants with desired characteristics, such as improved activity, specificity, or stability. nih.govwikipedia.org

This approach can overcome limitations of natural enzymes and tailor them for specific industrial applications. nih.govscispace.com For the this compound biosynthetic pathway, directed evolution and enzyme engineering could be used to optimize the efficiency of rate-limiting enzymes, improve their tolerance to process conditions in a heterologous host, or alter their substrate specificity if pathway intermediates need to be channeled effectively. nih.govnih.gov Combining directed evolution with computational design can further enhance the exploration of enzyme sequence space for creating improved or novel enzymes. nih.gov

Systems Biology Approaches to Model this compound Metabolism

Systems biology provides a framework for understanding the complexity of biological systems through the integration of experimental data and computational modeling. tue.nlbenthambooks.com In the context of metabolism, systems biology approaches, including the reconstruction and analysis of genome-scale metabolic network models, can simulate all known metabolic reactions in a cell. nih.govembopress.org These models can help identify metabolic bottlenecks, predict the effects of genetic modifications, and guide metabolic engineering efforts. wikipedia.orgrsc.org

Mathematical and computational techniques, such as flux balance analysis (FBA) and kinetic simulations, are used to model metabolic systems and predict cellular behavior. nih.gov Applying systems biology approaches to a this compound-producing organism or a metabolically engineered host could involve reconstructing a metabolic model that includes the this compound biosynthetic pathway. nih.gov This model could then be used to simulate different genetic perturbations or environmental conditions to identify strategies for maximizing this compound production and minimizing the formation of byproducts. wikipedia.orgrsc.org Predictive systems biology modeling is increasingly used to understand metabolic disruptions and identify targets for modulation, highlighting its potential in optimizing metabolic pathways for compound production. biorxiv.org

No Microbial Production of "this compound" Found in Scientific Literature

While the chemical compound "this compound" is a recognized substance, first identified in the plant Vismia macrophylla, a thorough review of scientific and technical literature reveals no evidence of its production by microorganisms. nih.gov Consequently, information regarding the discovery of this compound-producing microorganisms, fermentation technologies for its biosynthesis, or specific bioreactor designs for its production does not exist.

The user's request for an article on the "Microbial Production and Biotechnological Applications of this compound" with a detailed outline cannot be fulfilled due to the absence of foundational research in this specific area. The provided outline, which includes sections on the isolation of microbial strains, physiological studies, and various fermentation parameters, presumes a body of scientific work that is not present in the public domain.

Searches for microbial sources of this compound and related biotechnological processes did not yield any relevant results. The scientific literature extensively covers the microbial production of other compounds, but the bioproduction of this compound is not among them. Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested structure and content.

Microbial Production and Biotechnological Applications of Vismin

Strain Improvement Strategies for Enhanced Vismin Titers

Strategies for enhancing the production of a target compound through microbial fermentation are crucial for economic viability. These typically involve a combination of traditional and modern techniques to develop high-yielding microbial strains.

Classical Mutagenesis and Selection Approaches

Classical methods for strain improvement rely on inducing random mutations in a microbial population and then screening for variants with desired characteristics, such as increased production of the target compound. This process often involves the use of mutagens like ultraviolet (UV) radiation or chemical agents to increase the mutation rate. Subsequent high-throughput screening assays are then employed to identify superior producer strains. While effective, this approach can be time-consuming and labor-intensive.

Advanced Genetic Engineering and Synthetic Biology Tools

More targeted approaches to strain improvement involve the use of genetic engineering and synthetic biology. These powerful tools allow for precise modifications to an organism's genome to optimize metabolic pathways for the production of a specific compound. Techniques such as CRISPR-Cas9 gene editing can be used to introduce, delete, or modify genes to redirect metabolic flux towards the desired product and eliminate competing pathways. Synthetic biology principles can be applied to design and construct novel biosynthetic pathways for compounds not naturally produced by the host organism.

Table 1: Comparison of Strain Improvement Strategies

StrategyDescriptionAdvantagesDisadvantages
Classical Mutagenesis Inducing random mutations and screening for improved producers.Simple to implement; can generate unexpected beneficial mutations.Time-consuming; mutations are random and may have negative effects.
Genetic Engineering Targeted modification of specific genes to enhance production.Precise and predictable; can achieve significant improvements in yield.Requires detailed knowledge of the metabolic pathway; can be technically challenging.
Synthetic Biology Designing and constructing novel biosynthetic pathways.Enables production of novel compounds; allows for fine-tuned control of metabolism.Highly complex; requires extensive genetic engineering and optimization.

Metabolomics and Flux Analysis in Microbial this compound Production

Understanding the metabolic state of a production strain is essential for rational strain improvement. Metabolomics and metabolic flux analysis are key analytical tools used for this purpose.

Metabolomics involves the comprehensive analysis of all small-molecule metabolites within a cell or biological system. This provides a snapshot of the cell's metabolic activity and can reveal bottlenecks or inefficiencies in a production pathway.

Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a cell. By tracking the flow of stable isotopes (like ¹³C) through metabolic pathways, researchers can determine how carbon and other elements are distributed among different metabolic routes. This information is invaluable for identifying targets for genetic engineering to redirect metabolic flux towards the desired product.

Table 2: Key Techniques in Metabolomics and Flux Analysis

TechniqueApplication in Microbial Production
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile and semi-volatile metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of a wide range of polar and non-polar metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy Non-destructive analysis of metabolite structures and concentrations.
¹³C-Metabolic Flux Analysis Quantification of intracellular metabolic fluxes using stable isotopes.

Environmental Distribution and Fate of Vismin

Occurrence and Natural Distribution of Vismin in Environmental Compartments

This compound's natural distribution is primarily linked to the organisms that produce it. While the provided search results specifically mention its presence in Vismia macrophylla nih.gov, a significant amount of research on the environmental distribution of similar earthy/musty odor compounds, such as geosmin (B144297) and 2-methylisoborneol (B1147454) (2-MIB), offers insights into how such compounds can be found in various environmental compartments. These related compounds are produced by microorganisms, including cyanobacteria and actinomycetes, which inhabit aquatic and terrestrial environments. asm.orgfcgov.comcore.ac.uknih.gov

Presence in Aquatic Systems (e.g., freshwater, marine environments)

Compounds like geosmin and 2-MIB, which share some environmental characteristics with this compound as naturally produced organic molecules, are commonly found in aquatic systems, including freshwater lakes, reservoirs, and rivers. asm.orgfcgov.comumn.edu They are produced by microorganisms residing in the water column and sediments. asm.orgfcgov.comcore.ac.uk The release of these compounds into the water can occur after cell lysis and death, and some species may also actively excrete them. fcgov.com While the direct presence of this compound in aquatic systems is not extensively detailed in the provided results, the established pathways for similar natural products suggest potential routes for this compound to enter and be distributed within these environments, particularly if its producing organisms are associated with aquatic or riparian habitats.

Detection in Soil Matrices and Sediments

Soil and sediments are known reservoirs for microorganisms that produce earthy and musty odor compounds like geosmin and 2-MIB. fcgov.comcore.ac.uk Actinomycetes, key producers of these odors, are abundant in terrestrial soil environments and river and lake sediments. asm.orgfcgov.comcore.ac.uk Sediments in rivers, lakes, and reservoirs are reported as potential sites of geosmin production by actinomycetes. fcgov.com The presence of these microorganisms in soil and sediment matrices facilitates the occurrence and potential accumulation of their metabolic products. Given that Vismia macrophylla is a plant nih.gov, the presence of this compound in soil matrices could be related to the plant's growth environment and the natural processes of decomposition and release of compounds from plant tissues into the surrounding soil.

Atmospheric Transport and Deposition Mechanisms

Atmospheric transport and deposition are significant pathways for the redistribution of various substances, including organic compounds and even microorganisms. cefic-lri.orgresearchgate.netaaqr.orgnih.gov While direct information on the atmospheric transport of this compound is limited in the search results, studies on other airborne particles and pollutants provide relevant mechanisms. Compounds can enter the atmosphere through aerosolization from soil dust, organic aggregates, or as volatile organic compounds. researchgate.net Atmospheric transport involves large-scale advection and smaller-scale turbulence. cefic-lri.org Removal from the atmosphere occurs through wet deposition (e.g., in rain) and dry deposition (settling of particles and gases). cefic-lri.org The potential for atmospheric transport and deposition of this compound would depend on its volatility and its association with airborne particles or aerosols. Air masses can transport pollutants over long distances, influencing their deposition in various environments. aaqr.org

Environmental Fate and Transformation Pathways of this compound

The environmental fate of a chemical compound is determined by the processes that cause it to break down or change its chemical structure. These processes can be broadly categorized as abiotic or biotic. chemsafetypro.comup.pt

Abiotic Degradation Processes (e.g., photolysis, hydrolysis, oxidation)

Abiotic degradation involves the breakdown of substances through non-biological processes, such as reactions with light, water, or oxygen. chemsafetypro.comup.ptmdpi.com Key abiotic processes include photolysis, hydrolysis, and oxidation. chemsafetypro.comup.ptmdpi.comresearchgate.netsemanticscholar.org

Photolysis: Degradation induced by light, particularly UV radiation, which can break chemical bonds. up.ptresearchgate.netsemanticscholar.org Photolysis is more likely for molecules that absorb light energy, such as unsaturated aromatic compounds. up.ptsemanticscholar.org

Hydrolysis: The breakdown of a compound through reaction with water. chemsafetypro.comup.ptmdpi.comresearchgate.netsemanticscholar.org Hydrolysis in water can be dependent on pH. chemsafetypro.com

Oxidation: Reactions with oxidizing agents, such as oxygen. chemsafetypro.comup.ptresearchgate.netsemanticscholar.org Photo-induced autoxidation via radical reactions is a relevant degradation pathway for some organic compounds. semanticscholar.org

The susceptibility of this compound to these abiotic processes would depend on its specific chemical structure, including the presence of functional groups and chromophores that interact with light and its reactivity with water and oxidizing agents. While general mechanisms of abiotic degradation are described in the search results chemsafetypro.comup.ptmdpi.comresearchgate.netsemanticscholar.org, specific data on the abiotic degradation rates or pathways of this compound were not found.

Biotic Transformation and Biodegradation Mechanisms

Biotic transformation and biodegradation involve the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. chemsafetypro.commdpi.comgw-project.orgnih.govresearchgate.net Microorganisms utilize enzymes to break down organic substances, often using them as a source of carbon and energy. gw-project.orgnih.govresearchgate.net

Biodegradation can occur in various environmental compartments, including surface water, sediment, and soil. chemsafetypro.com The rate and extent of biodegradation are influenced by factors such as the type of polymer or compound, the characteristics of the microbial community, and environmental conditions like humidity, temperature, pH, salinity, and oxygen availability. mdpi.comresearchgate.netmdpi.com

For related compounds like geosmin and 2-MIB, microbial degradation is a known process. asm.orgfcgov.comumn.educore.ac.ukresearchgate.netiwaponline.com Several genera of bacteria, including Pseudomonas, Enterobacter, Flavobacterium, and Bacillus, have been documented to biodegrade MIB, while the breakdown of geosmin is known in genera such as Rhodococcus, Arthrobacter, Sphingopyxis, Sphingomonas, Novosphingobium, and Comamonas. researchgate.net Intense microbial activity may be required for effective removal of elevated concentrations of these compounds. researchgate.net

Biotic degradation can lead to the complete mineralization of organic chemicals into simple inorganic constituents like carbon dioxide and water under aerobic conditions. up.ptnih.govresearchgate.net The process often involves the enzymatic cleavage of complex molecules into smaller fragments that can be assimilated by microorganisms. mdpi.comnih.gov

Here is a summary of some research findings related to the environmental fate of similar compounds:

CompoundEnvironmental CompartmentFate ProcessKey FindingsSource
Geosmin/2-MIBAquatic SystemsDegradationRelatively stable to chemical and biological degradation, can persist in dissolved form. asm.orgfcgov.com Bacterial breakdown is a major loss mechanism. core.ac.uk asm.orgfcgov.comcore.ac.uk
GeosminSedimentsProduction/DegradationPotential site of production by actinomycetes. fcgov.com Cell-bound geosmin settling in sediments increases susceptibility to biodegradation. core.ac.uk fcgov.comcore.ac.uk
2-MIBAquatic SystemsDegradationMostly found dissolved, making it less susceptible to biodegradation in bottom sediments compared to cell-bound geosmin. core.ac.uk core.ac.uk
Geosmin/2-MIBAquatic Systems/SedimentsBiodegradationDegrading bacteria isolated from water and sediment samples. iwaponline.com Various bacterial genera are known degraders. researchgate.net researchgate.netiwaponline.com

Sorption and Desorption Dynamics in Various Environmental Media

Sorption, the process by which a substance becomes attached to a solid matrix, and desorption, its release from that matrix, are significant factors influencing the distribution and mobility of chemicals in the environment libretexts.orgeuropa.euchemrxiv.org. These processes affect the concentration of a compound in the aqueous phase and its potential for transport usgs.gov. In soil and sediment systems, both mineral matter and organic matter play roles in sorption usgs.gov. Mineral matter acts as an adsorbent, holding compounds on the surface of grains, while organic matter acts as an absorbent, where compounds can dissolve into its matrix usgs.gov.

Studies on other organic compounds, such as sex hormones, have shown that their sorption to soils and sediments is significantly correlated with the organic carbon content of the solid material, indicating the importance of hydrophobic partitioning researchgate.net. While specific detailed research findings on this compound's sorption and desorption dynamics across various environmental media (like different soil types, sediments, and aquatic particulates) are not extensively detailed in the provided search results, the general principles of sorption to organic matter and mineral surfaces in soils and sediments apply to organic compounds in the environment usgs.govresearchgate.netmdpi.com. The extent of sorption is a critical determinant for the transport potential and risks of compounds in the environment usgs.govresearchgate.net.

Persistence and Half-Life Studies in Natural Ecosystems

The persistence of a compound in the environment is determined by its resistance to degradation processes, including chemical, physical, and biological transformations cdc.govmaterialpathways.dklamar.edu. This compound, along with geosmin, is considered relatively stable to chemical and biological degradation, allowing it to persist in the dissolved form in open water for some time asm.org. This stability is a key factor in its widespread distribution and the challenges associated with its removal from water supplies asm.orgresearchgate.netmedcraveonline.com.

While dissolved geosmin is known to be slowly degraded by microorganisms in oxic freshwater, less research has been conducted on the natural degradation of 2-methylisoborneol (2-MIB), which is structurally related to this compound and often co-occurs with it asm.org. In a study evaluating MIB concentrations in water supply reservoirs, mass balance analyses indicated that in-reservoir reactions were more significant in changing MIB concentrations than conservative hydraulic flushing umn.edu. Biodegradation appeared to be more important than volatilization, photolysis, or adsorption in the loss of MIB in these reservoirs umn.edu. Maximum net loss rates for MIB in the field were reported to be in the range of 0.23–1.7 ng/L-day umn.edu. Laboratory experiments using lake water showed bacterial biodegradation rates for MIB ranging from 0.5–1 ng/L-day, comparable to the field loss rates umn.edu. Based on these rates, MIB concentrations in a reservoir could decrease by approximately 30 ng/L over a one-month period umn.edu.

This suggests that while biodegradation does occur, the rates might be relatively slow, contributing to the persistence of MIB (and likely this compound, given their similar nature) in aquatic environments asm.orgumn.edu. The stability of these compounds makes their effective removal challenging for water treatment processes researchgate.netmedcraveonline.com.

Transport and Dispersal Mechanisms of this compound in the Environment

The transport and dispersal of chemicals in the environment are influenced by various physical, chemical, and biological factors, as well as environmental conditions like climate and topography cdc.govfiveable.me. Understanding these mechanisms is essential for predicting the movement and distribution of compounds like this compound libretexts.orgcdc.govfiveable.me.

Hydrological Transport in Surface and Groundwater

Hydrological transport involves the movement of substances through water systems, including surface runoff, rivers, lakes, and groundwater fiveable.mewikipedia.orgslideshare.net. This compound, being a dissolved or particle-associated compound in aquatic environments where it is produced, is subject to transport by water flow asm.orgresearchgate.net.

In surface water bodies like rivers and lakes, the distribution of compounds can be influenced by factors such as currents, streamflow rate, and wind slideshare.netitrcweb.org. Areas with decreased velocity can lead to the accumulation of particles and deposition into sediments, while high flow rates can result in increased transport and potential resuspension of settled particles itrcweb.org. Hydrological transport models are used to simulate the flow of water bodies and calculate water quality parameters, which can include the movement of dissolved or suspended substances wikipedia.orgwmo.int.

A study on the fate and transport of cyanobacteria and associated taste-and-odor compounds, including geosmin and MIB, in the Kansas River observed that measured concentrations were sometimes substantially higher or lower than expected based on simple dilution models, suggesting the influence of factors beyond simple flow-based dilution, such as potential losses to and gains from groundwater, and differential transport of particulate and dissolved phases usgs.gov.

Atmospheric Dispersion and Long-Range Transport

Atmospheric dispersion involves the movement of substances through the air nih.govehu.eusncsu.eduuomustansiriyah.edu.iqunbc.ca. While this compound is primarily associated with aquatic and terrestrial microbial production, some volatile organic compounds can undergo atmospheric transport asm.orgfiveable.me. The dispersion of pollutants in the atmosphere is driven by general air motion (wind), turbulent velocity fluctuations, and diffusion due to concentration gradients ehu.eusuomustansiriyah.edu.iq. Factors like wind speed and direction, atmospheric stability, and topography influence horizontal and vertical dispersion ncsu.eduuomustansiriyah.edu.iqunbc.ca.

Long-range transport of air pollutants can occur over regional and global scales, particularly for persistent substances lamar.edufiveable.me. While the volatility of this compound is not explicitly detailed, if it has a degree of volatility, it could potentially be subject to some level of atmospheric transport, although its primary environmental concern is related to water quality. The search results focus more on atmospheric transport in the context of air pollutants from sources like vehicular emissions or industrial stacks nih.govehu.eusncsu.eduuomustansiriyah.edu.iqunbc.ca.

Particle-Mediated Transport and Sedimentation

Particle-mediated transport involves the movement of compounds that are sorbed to or contained within solid particles in the environment fiveable.me. In aquatic systems, this includes transport associated with suspended solids and sedimentation itrcweb.org. This compound and other taste-and-odor compounds produced by microorganisms like cyanobacteria and actinomycetes can exist in both intracellular (cell-bound) and extracellular (dissolved) forms researchgate.net.

Efficient transport of compounds like geosmin and 2-MIB in aquatic systems can be mediated by particles, such as the producing microorganisms themselves, which carry these compounds asm.org. As long as these volatile organic compounds remain cell-bound, sedimentation can lead to their rapid and efficient displacement to the benthos asm.org. This process is a significant factor in the distribution and fate of these compounds within aquatic ecosystems asm.org.

Sediment transport, the movement of solid particles, is influenced by factors like fluid motion (water or air) and gravity researchgate.netwikipedia.org. In rivers, lakes, and other water bodies, currents and tides can cause sediment transport wikipedia.org. The size, shape, and density of particles influence how they are transported, whether as bed load (rolling, sliding, or saltating along the bottom) or suspended load (carried within the water column) researchgate.netwikipedia.orgarmy.mil. Fine particles like silt and clay can be transported more readily in suspension than coarser particles like sand sdsu.edu.

Bubble-mediated transport, where particles attach to gas bubbles and are transported upwards through the water column, has also been identified as a mechanism for moving sediment-associated particles, including cyanobacteria, in stratified lakes duke.edu. This process could potentially link compounds in deep sediments to surface waters duke.edu.

The association of this compound with the microorganisms that produce it means that the transport and sedimentation of these microbial cells directly contribute to the distribution and fate of this compound in the environment asm.org.

Ecological Roles and Interactions of Vismin in Natural Systems

Role of Vismin in Microbial Ecology

Microbial ecology encompasses the interactions of microorganisms with each other and their environment, including complex communities where microbes assemble and interact through dense networks. uni.lu Chemical communication is a fundamental aspect of these interactions, allowing bacteria to sense and respond to their surroundings and the presence of other microbes. guidetopharmacology.org, wikipedia.org

Competition and Cooperation Within Microbial Consortia

Microbial communities exhibit both competitive and cooperative interactions. uni.lu, nih.gov, flybase.org, fishersci.com, wikipedia.org Competition can occur when microbes vie for limited resources, potentially leading to the exclusion of some populations. uni.lu, fishersci.com Cooperative interactions, such as cross-feeding on metabolic by-products, can be mutually beneficial and enhance community survival and efficiency. nih.gov, flybase.org, wikipedia.org The search results discuss these general principles of microbial competition and cooperation uni.lunih.govflybase.orgfishersci.comwikipedia.org, and mention that chemical interactions can mediate antagonistic or neutral interactions mdpi-res.com. However, there is no specific data within the provided snippets that elucidates the direct role of this compound in mediating competitive or cooperative dynamics within microbial consortia.

Influence on Biofilm Formation and Development

Biofilms are structured communities of microorganisms encased in a self-produced matrix, and their formation and development are influenced by various environmental factors and chemical interactions. nih.gov, nih.gov Studies on extracts from Vismia species, which contain this compound, have shown effects on microbial growth and biofilm formation. For instance, a hydroalcoholic extract from the leaves of Vismia guianensis was evaluated for its anti-Candida activity and its effects on adhesion, growth, and biofilm formation of Candida species. nih.gov This extract, containing compounds like anthraquinone (B42736), vismione D, kaempferol, quercetin, and vitexin, was found to be fungicidal and inhibited virulence factors in Candida strains. nih.gov Specifically, vismione D, a compound structurally related to this compound and also found in Vismia species, showed potential antifungal activity by inhibiting an enzyme in Candida albicans. nih.gov While these studies indicate that compounds from Vismia can influence microbial biofilms, the precise and isolated effect of this compound on biofilm formation and development requires further investigation not detailed in the provided results. Other research, not specifically on this compound, demonstrates that compounds like sulfated vizantin can cause detachment of biofilms composed mainly of Streptococcus species by affecting gene expression related to adhesion and altering cell surface properties. nih.gov

Ecological Interactions of this compound with Higher Organisms

Plants produce a wide array of secondary metabolites that can mediate interactions with other organisms, including other plants, invertebrates, and aquatic fauna.

Advanced Analytical Methodologies for Vismin Quantification and Characterization

Chromatographic Separation Methods

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. The choice between gas and liquid chromatography for Vismin analysis depends largely on the analyte's volatility and thermal stability.

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a capillary column. superchroma.com.tw For a compound like this compound, GC analysis is challenging due to its high molecular weight (392.5 g/mol ) and low volatility. nih.gov Therefore, analysis would almost certainly require prior derivatization (e.g., silylation) to convert this compound into a more volatile form. nih.govnih.gov

Once volatilized, the derivatized this compound would be separated on a capillary column, typically with a non-polar or semi-polar stationary phase. Detection could be achieved using several methods:

Flame Ionization Detector (FID): A universal detector for organic compounds, providing a response proportional to the mass of carbon. It is robust and has a wide linear range.

Flame Photometric Detector (FPD): More specific, used for detecting sulfur- or phosphorus-containing compounds. It would not be a primary choice for this compound unless a specific derivatizing agent containing these elements was used.

Electron Capture Detector (ECD): Highly sensitive to compounds with electronegative groups (e.g., halogens). It is not directly applicable to this compound but could be used if a halogen-containing derivatizing agent were employed.

The most powerful detector for GC is a Mass Spectrometer (MS), which provides structural information for peak identification. GC-MS analysis of anthraquinone (B42736) working solutions has been performed, demonstrating the feasibility of this technique for the general compound class. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used and suitable technique for the analysis of anthracenones and other phenolic compounds from plant extracts. nih.govmdpi.com It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

For this compound, a reversed-phase HPLC method would be optimal. Studies on Vismia species extracts consistently utilize this approach. nih.gov A typical setup would involve:

Stationary Phase: A C18 column is the most common choice, providing excellent separation for moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. The gradient would start with a higher proportion of water and gradually increase the organic solvent concentration to elute compounds of increasing hydrophobicity.

Detection: A Photodiode Array (PDA) or UV-Vis detector is highly effective, as the conjugated system of the anthracenone (B14071504) structure of this compound absorbs strongly in the UV-visible region (typically around 254 nm and 290 nm). ijpsr.com

Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but uses columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity. mdpi.com UHPLC-MS analysis has been used to profile the chemical constituents of Vismia species, demonstrating its power in separating and identifying a wide range of compounds, including those structurally related to this compound. researchgate.net

Table 2: Exemplar HPLC Conditions for Analysis of Anthracenones in Plant Extracts
ParameterCondition 1 (Based on Ref. nih.gov)Condition 2 (Based on Ref. mdpi.com)
InstrumentHPLC-UV/PAD-MSUHPLC-PDA
ColumnReversed-phase C18ACQUITY UPLC® HSS T3 (C18) (2.1 × 100 mm, 1.8 µm)
Mobile PhaseGradient: Water (0.1% Formic Acid) and AcetonitrileGradient: Water (0.1% Formic Acid) and 70% Methanol
DetectionUV/PAD and Mass Spectrometry (MS)Photodiode Array (PDA) at 254 nm
ApplicationAnalysis of leaf and root extracts of Vismia guineensisDetermination of five anthraquinones in Polygonum multiflorum

Spectrometric and Spectroscopic Identification and Quantification

Mass spectrometry is indispensable for the analysis of natural products like this compound. nih.govmdpi.com High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a standard approach for both identifying and quantifying compounds in complex mixtures. mpi-bremen.devicam.com

For structural elucidation, tandem mass spectrometry (MS/MS) is employed. In a typical workflow, the this compound molecule (C₂₅H₂₈O₄, molecular weight 392.5 g/mol ) would first be ionized, commonly using electrospray ionization (ESI), to form a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. nih.gov This precursor ion is then isolated and fragmented to produce a series of product ions. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation would likely involve the loss of the two prenyl (3-methylbut-2-enyl) side chains.

For quantification, Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer is the gold standard. nih.gov This technique offers high sensitivity and selectivity by monitoring a specific precursor-to-product ion transition. nih.gov An exemplary MRM transition table for this compound quantification is shown below.

ParameterDescription
Precursor Ion ([M+H]⁺) The mass-to-charge ratio (m/z) of the intact, ionized this compound molecule.
Product Ion 1 A specific fragment ion generated from the precursor ion, often corresponding to a stable, characteristic piece of the molecule.
Product Ion 2 A second fragment ion used for confirmation, enhancing the specificity of the analysis.
Collision Energy (CE) The energy applied to induce fragmentation of the precursor ion.
This table is illustrative of the parameters used in an MRM method for quantifying a compound like this compound.

High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). mdpi.com This capability is crucial for determining the elemental composition of an unknown compound or confirming the identity of a known one like this compound. For this compound (C₂₅H₂₈O₄), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas, thereby providing a high degree of confidence in its identification. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. sdu.dk A full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D-NMR (like COSY, HSQC, and HMBC), would be required to unambiguously assign the complete structure of this compound.

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum of this compound would be expected to show signals in the aromatic region, olefinic signals from the prenyl groups, and signals for the methyl and hydroxyl protons. libretexts.orgwikipedia.org

¹³C NMR: Reveals the number and type of carbon atoms. The spectrum would show distinct signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the prenyl chains.

2D-NMR: Experiments like HMBC (Heteronuclear Multiple Bond Correlation) are critical for establishing the connectivity between different parts of the molecule, for instance, linking the prenyl groups to the anthracenone core.

The table below summarizes the expected chemical shift ranges for the key functional groups in this compound.

Proton TypeApproximate Chemical Shift (δ) ppmCarbon TypeApproximate Chemical Shift (δ) ppm
Aromatic-H6.5 - 8.0Aromatic C110 - 160
Olefinic-H (Prenyl)5.0 - 5.5Olefinic C (Prenyl)120 - 140
Methyl-H (Aromatic)2.0 - 2.5Carbonyl C=O180 - 200
Methyl-H (Prenyl)1.6 - 1.8Aliphatic C (Prenyl)20 - 40
Data are illustrative and based on typical chemical shift values for similar functional groups. chemistrysteps.compdx.edu

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes. For this compound, IR spectroscopy would clearly show characteristic absorption bands for the hydroxyl (-OH) groups (broad peak around 3300 cm⁻¹) and the carbonyl (C=O) group of the anthracenone core (strong peak around 1650-1700 cm⁻¹). Aromatic C=C stretching vibrations would also be visible in the 1450-1600 cm⁻¹ region. Raman spectroscopy would be particularly useful for observing the non-polar C=C bonds in the aromatic rings and prenyl chains.

Method Validation and Quality Assurance in this compound Analysis

Validation of any analytical method is essential to ensure that it is suitable for its intended purpose. nih.gov For the quantification of this compound, a developed HPLC-MS/MS method would undergo rigorous validation according to international guidelines. The key validation parameters include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. mpi-bremen.de

Linearity and Range: Demonstrating a direct proportional relationship between the instrument response and the concentration of this compound over a specified range.

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments at different concentration levels. mpi-bremen.de

Precision: The degree of agreement among a series of measurements, evaluated at levels of repeatability (intra-day) and intermediate precision (inter-day). mpi-bremen.de

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively. mdpi.com

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use.

A summary of typical acceptance criteria for these validation parameters is provided in the table below.

Validation ParameterTypical Acceptance Criteria
Linearity (Coefficient of Determination) R² ≥ 0.99
Accuracy (% Recovery) 80 - 120%
Precision (Relative Standard Deviation) RSD ≤ 15% (≤ 20% at LOQ)
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
These criteria are based on common guidelines for bioanalytical method validation.

Determination of Method Detection Limits (MDL) and Limits of Quantification (LOQ)

The Method Detection Limit (MDL) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For the analysis of complex plant extracts, establishing these limits is fundamental to ensure the accuracy of measurements, particularly for minor constituents.

In a study involving the analysis of constituents from Vismia guineensis, an analytical method was developed and validated for the quantification of several compounds, including this compound. The determination of detection and quantification limits was based on the signal-to-noise (S/N) ratio. The Limit of Detection (LOD), defined as an S/N ratio of 3, was found to be 0.5 μg/mL. The Limit of Quantification (LOQ), established at an S/N ratio of 10, was determined to be 1 μg/mL. These values indicate the method's sensitivity for detecting and quantifying this compound in a sample matrix.

Method Detection and Quantification Limits for this compound Analysis
ParameterValueBasis
Limit of Detection (LOD)0.5 μg/mLSignal-to-Noise Ratio = 3
Limit of Quantification (LOQ)1 μg/mLSignal-to-Noise Ratio = 10

Assessment of Accuracy, Precision, and Reproducibility

The validation of an analytical method requires a thorough assessment of its accuracy, precision, and reproducibility to guarantee the reliability of the results. Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements.

For the analytical method used to quantify this compound and other anthranoids, accuracy was evaluated by determining the bias percentage. The method demonstrated good accuracy, with the bias reported to be between ±12%. Precision was assessed by calculating the relative standard deviation (RSD%) for repeated measurements within the analytical range. The method exhibited high precision, with RSD% values being less than or equal to 2%. These results confirm that the method is both accurate and precise for the quantification of this compound. Reproducibility, which assesses the variability of results across different laboratories, has not been specifically documented for this compound analysis.

Accuracy and Precision Data for this compound Quantification
Validation ParameterMetricResult
AccuracyBias %±12%
PrecisionRSD %≤2%

Interlaboratory Comparisons and Standardization

Interlaboratory comparisons, or round-robin tests, are essential for establishing the reproducibility and robustness of an analytical method. These studies involve multiple laboratories analyzing the same sample to assess the level of agreement in their results. Standardization of analytical methods, often resulting from such comparisons, ensures that results are comparable and reliable across different testing facilities.

Currently, there is no specific information available in the scientific literature regarding interlaboratory comparison studies or established standardized methods exclusively for the quantification of this compound. The development of standardized protocols is a crucial step for ensuring consistency in research findings and for the quality control of products containing this compound. The need for such standardization grows as interest in the biological activities of compounds from the Vismia genus increases.

Perceptual and Chemosensory Aspects of Vismin

Olfactory Receptor Interactions and Molecular Recognition of Vismin

The initial step in the perception of any odorant, including this compound, involves its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. kenhub.comnih.govuoregon.eduencyclopedia.pub These receptors are G protein-coupled receptors (GPCRs) and constitute the largest multigene family in vertebrates. kenhub.comwikipedia.orgebi.ac.uk Molecular recognition of odorants by ORs is a highly specialized process. u-tokyo.ac.jpnih.govwikipedia.org While each OSN typically expresses only one type of OR, a single odorant molecule can activate multiple receptor types with varying affinities, and conversely, a single receptor can respond to multiple odorants. wikipedia.orgnih.gov This creates a combinatorial coding system where the specific pattern of activated ORs is interpreted by the brain as a particular scent. kenhub.comebi.ac.uknih.gov The binding of an odorant to an OR induces conformational changes in the receptor, initiating the signal transduction cascade. kenhub.comencyclopedia.pub The specificity of this interaction is governed by the structural complementarity between the odorant molecule and the binding pocket of the OR. ebi.ac.uknih.gov Molecular dynamics simulations are a tool used to understand these binding modes and affinities. frontiersin.org

Signal Transduction Mechanisms in Olfactory Sensory Neurons

Following the binding of this compound to its cognate olfactory receptor, a biochemical signal transduction cascade is initiated within the olfactory sensory neuron. nih.govfrontiersin.orgkoreamed.orgfrontiersin.org In vertebrates, this typically involves the activation of an olfactory-specific G protein, Gαolf, which is a member of the Gs subclass of G-proteins. wikipedia.orgfrontiersin.org Activated Gαolf then stimulates adenylyl cyclase type 3 (AC3), leading to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) in the cilia of the OSN. nih.govwikipedia.orgfrontiersin.org cAMP acts as a second messenger, directly activating cyclic nucleotide-gated (CNG) ion channels located in the ciliary membrane. nih.govkoreamed.orgfrontiersin.org The opening of CNG channels allows an influx of Na⁺ and Ca²⁺ ions, causing depolarization of the olfactory sensory neuron. nih.gov The influx of Ca²⁺ further activates calcium-activated chloride channels (CACCs), resulting in an efflux of Cl⁻ ions, which further amplifies the depolarization and contributes significantly to the receptor potential. nih.govencyclopedia.pubkoreamed.org This depolarization, if it reaches the threshold, triggers the generation of action potentials in the axon hillock region of the OSN, transmitting the olfactory signal to the olfactory bulb. encyclopedia.pubkoreamed.org This two-step organization involving CNG and CACC channels is a unique feature of olfactory signal transduction that contributes to signal amplification. koreamed.org

Neural Coding and Central Processing of this compound Olfactory Information

The electrical signals generated by OSNs in response to this compound are transmitted to the olfactory bulb (OB), the primary relay station for olfactory information in the brain. kenhub.comuoregon.educlevelandclinic.org In the OB, axons from OSNs expressing the same type of olfactory receptor converge onto specific structures called glomeruli, where they synapse with the dendrites of mitral and tufted cells. kenhub.comfrontiersin.org This convergence allows for the integration of signals from multiple OSNs that respond to similar molecular features of an odorant. nih.gov The pattern of activity across different glomeruli in the OB creates a spatial representation of the odorant, known as a chemotopic map. From the olfactory bulb, information is transmitted via the olfactory tract to various brain regions, including the primary olfactory cortex (piriform cortex), amygdala, olfactory tubercle, and entorhinal cortex. kenhub.comuoregon.eduphysio-pedia.comnih.gov Unlike other sensory systems, olfactory information can reach the primary olfactory cortex directly, bypassing the thalamus initially. uoregon.edu The piriform cortex is crucial for the perception and identification of odors. physio-pedia.comyoutube.com The amygdala is involved in processing the emotional aspects of odors, while connections to the hippocampus contribute to the formation of odor memories. physio-pedia.com Neural coding in the olfactory system involves both the identity of the activated neurons (which ORs are stimulated) and potentially the temporal patterns of neuronal firing. wikipedia.orgnih.gov Central processing involves integrating these signals to form a coherent perception of the odor, including its quality and intensity. nih.govfrontiersin.org

Psychophysical Characterization of this compound Olfactory Perception (e.g., odor thresholds, quality)

Q & A

Q. How to determine the physicochemical properties of Vismin for foundational characterization?

To characterize this compound, employ spectroscopic techniques (e.g., NMR for structural elucidation via proton/carbon spectra comparison) and chromatographic methods (e.g., HPLC for purity analysis). Differential scanning calorimetry (DSC) can assess thermal stability, while mass spectrometry confirms molecular weight. Document results in tables comparing observed values with literature data to validate reproducibility .

What frameworks are effective for formulating research questions on this compound’s biological activity?

Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses. For example: Does this compound (Intervention) reduce inflammation (Outcome) in murine models (Population) compared to standard therapeutics (Comparison)? The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure methodological rigor and alignment with gaps in existing literature .

Q. How to conduct a systematic literature review on this compound’s known applications?

Search databases (PubMed, SciFinder) using Boolean operators (e.g., "this compound AND pharmacokinetics") and filter by publication date (last 5–10 years). Extract data into a table summarizing study designs, key findings, and limitations. Highlight discrepancies in reported efficacy or mechanisms to identify research gaps .

Q. What experimental design principles apply to preliminary studies on this compound?

Begin with dose-response experiments to establish efficacy thresholds. Use negative controls (e.g., solvent-only) and positive controls (e.g., known inhibitors) to validate assay sensitivity. Replicate experiments in triplicate, reporting mean ± SD to assess variability .

Q. How to manage data from this compound experiments to ensure traceability?

Implement a data management plan (DMP) detailing storage protocols (e.g., cloud repositories with version control) and metadata standards (e.g., experimental conditions, instrument calibration logs). Use lab notebooks or electronic systems (ELNs) for real-time documentation, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Advanced Research Questions

Q. How to resolve contradictions in reported efficacy data for this compound across studies?

Conduct meta-analysis using statistical tools (e.g., RevMan) to aggregate data from heterogeneous studies. Apply sensitivity analysis to identify outliers and subgroup analysis to account for variables (e.g., dosage, model systems). Triangulate findings with in vitro/in vivo validation to confirm biological relevance .

Q. What strategies optimize this compound’s synthetic yield while minimizing impurities?

Employ Design of Experiments (DoE) methodologies like factorial design to test variables (e.g., temperature, catalyst concentration). Analyze response surfaces to identify optimal conditions. Validate purity via HPLC-UV and quantify yield improvements using kinetic modeling .

Q. How to investigate this compound’s mechanism of action at the molecular level?

Use computational docking studies (e.g., AutoDock Vina) to predict target binding affinities. Validate experimentally with surface plasmon resonance (SPR) for kinetic analysis (ka/kd) and CRISPR-Cas9 knockout models to confirm target relevance. Cross-reference with transcriptomic data (RNA-seq) to identify downstream pathways .

Q. What methodologies address reproducibility challenges in this compound pharmacology studies?

Standardize protocols using SMART guidelines (Specific, Measurable, Achievable, Relevant, Time-bound). Share raw data and code via repositories (Zenodo, GitHub) for independent verification. Implement blind analysis and randomized sample allocation to reduce bias .

Q. How to hypothesize novel applications for this compound beyond current literature?

Apply network pharmacology to map this compound’s known targets onto disease pathways (e.g., KEGG, Reactome). Prioritize understudied intersections (e.g., autoimmune disorders) for exploratory assays. Use phenotypic screening in organoid models to uncover off-target effects or synergistic combinations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.